molecular formula C14H22N2O3 B8415832 2-(1-Hydroxy-1-methyl-ethyl)4-methoxy-5-piperazin-1-yl-phenol

2-(1-Hydroxy-1-methyl-ethyl)4-methoxy-5-piperazin-1-yl-phenol

Cat. No. B8415832
M. Wt: 266.34 g/mol
InChI Key: GIPAFDCYEIDDLY-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

A mixture of 2-[2-Benzyloxy-4-(4-benzyl-piperazin-1-yl)-5-methoxy-phenyl]-propan-2-ol (2.01 g, 4.5 mmol) 10% Pd/C (0.28 g) in EtOH (60 mL) was hydrogenated at 50 psi at room temperature for 12 hours. The reaction mixture was filtered to remove the catalyst, and the filtrate was concentrated under reduced pressure to yield 1.1 g (92%) of 2-(1-Hydroxy-1-methyl-ethyl)-4-methoxy-5-piperazin-1-yl-phenol.
Name
2-[2-Benzyloxy-4-(4-benzyl-piperazin-1-yl)-5-methoxy-phenyl]-propan-2-ol
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[C:13]([N:15]2[CH2:20][CH2:19][N:18](CC3C=CC=CC=3)[CH2:17][CH2:16]2)[C:12]([O:28][CH3:29])=[CH:11][C:10]=1[C:30]([OH:33])([CH3:32])[CH3:31])C1C=CC=CC=1>CCO>[OH:33][C:30]([C:10]1[CH:11]=[C:12]([O:28][CH3:29])[C:13]([N:15]2[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]2)=[CH:14][C:9]=1[OH:8])([CH3:31])[CH3:32]

Inputs

Step One
Name
2-[2-Benzyloxy-4-(4-benzyl-piperazin-1-yl)-5-methoxy-phenyl]-propan-2-ol
Quantity
2.01 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)N1CCN(CC1)CC1=CC=CC=C1)OC)C(C)(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC(C)(C)C1=C(C=C(C(=C1)OC)N1CCNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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